4-Bromo-2-cyclopropoxy-1-nitrobenzene
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Overview
Description
4-Bromo-2-cyclopropoxy-1-nitrobenzene is an organic compound with the molecular formula C9H8BrNO3 It is a derivative of nitrobenzene, where the benzene ring is substituted with a bromine atom, a cyclopropoxy group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-cyclopropoxy-1-nitrobenzene typically involves multiple steps, starting from benzene. The general synthetic route includes:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.
Bromination: Nitrobenzene is then brominated using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine substituent.
Cyclopropoxylation: The final step involves the introduction of the cyclopropoxy group. This can be achieved through a nucleophilic substitution reaction where the bromine atom is replaced by a cyclopropoxy group using a suitable cyclopropylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-cyclopropoxy-1-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, alkoxides, or amines.
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropoxy group, leading to the formation of carboxylic acids or ketones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an appropriate solvent.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Reduction: 4-Bromo-2-cyclopropoxy-1-aminobenzene.
Substitution: 4-Hydroxy-2-cyclopropoxy-1-nitrobenzene or 4-Amino-2-cyclopropoxy-1-nitrobenzene.
Oxidation: 4-Bromo-2-cyclopropoxybenzoic acid.
Scientific Research Applications
4-Bromo-2-cyclopropoxy-1-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-cyclopropoxy-1-nitrobenzene depends on its chemical structure and the nature of its interactions with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and cyclopropoxy groups can influence the compound’s binding affinity to specific molecular targets, such as enzymes or receptors, modulating their activity and pathways.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluoro-1-nitrobenzene: Similar structure but with a fluorine atom instead of a cyclopropoxy group.
4-Bromo-2-methoxy-1-nitrobenzene: Contains a methoxy group instead of a cyclopropoxy group.
4-Bromo-2-ethoxy-1-nitrobenzene: Contains an ethoxy group instead of a cyclopropoxy group.
Uniqueness
4-Bromo-2-cyclopropoxy-1-nitrobenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.
Biological Activity
4-Bromo-2-cyclopropoxy-1-nitrobenzene is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₉H₈BrNO₂
- Molecular Weight : 242.069 g/mol
- Density : 1.664 g/cm³
- Boiling Point : 289.1 °C
- Flash Point : 128.6 °C
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including anticancer, antibacterial, and antifungal properties. The specific biological activity of this compound is still under investigation, but analogs have shown promising results.
Anticancer Activity
Several studies have highlighted the anticancer potential of nitrobenzene derivatives:
- Case Study 1 : A derivative structurally similar to this compound demonstrated significant inhibitory effects on cancer cell lines such as A375P (human melanoma) and HepG2 (liver cancer) with IC₅₀ values in the low micromolar range .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit key signaling pathways involved in cell proliferation.
Antibacterial Activity
The antibacterial properties of similar compounds have been documented:
- Case Study 2 : Compounds containing bromine and nitro groups have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 0.039 µg/mL .
Antifungal Activity
Research has also explored the antifungal potential of nitrobenzene derivatives:
- Case Study 3 : Some derivatives inhibited ergosterol biosynthesis in Candida albicans by targeting cytochrome P450 lanosterol 14α-demethylase, a critical enzyme for fungal cell membrane synthesis .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound.
Substituent | Effect on Activity | Comments |
---|---|---|
Bromine | Enhances antibacterial activity | Increases lipophilicity |
Nitro group | Essential for anticancer activity | Involved in electron-withdrawing effects |
Cyclopropyl group | Modulates steric effects | Can influence binding affinity |
Properties
Molecular Formula |
C9H8BrNO3 |
---|---|
Molecular Weight |
258.07 g/mol |
IUPAC Name |
4-bromo-2-cyclopropyloxy-1-nitrobenzene |
InChI |
InChI=1S/C9H8BrNO3/c10-6-1-4-8(11(12)13)9(5-6)14-7-2-3-7/h1,4-5,7H,2-3H2 |
InChI Key |
GEACXSVVZSREAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CC(=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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